molecular formula C13H14N4 B13799051 2-Methyl-4-(phenylazo)-1,3-benzenediamine CAS No. 84434-42-4

2-Methyl-4-(phenylazo)-1,3-benzenediamine

Cat. No.: B13799051
CAS No.: 84434-42-4
M. Wt: 226.28 g/mol
InChI Key: CAGBLWRDOQVQDD-UHFFFAOYSA-N
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Description

2-Methyl-4-(phenylazo)-1,3-benzenediamine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is often used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(phenylazo)-1,3-benzenediamine typically involves the diazotization of aniline derivatives followed by azo coupling. The process begins with the diazotization of 2-methyl-1,3-benzenediamine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with aniline under alkaline conditions to yield the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(phenylazo)-1,3-benzenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2-Methyl-4-(phenylazo)-1,3-benzenediamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(phenylazo)-1,3-benzenediamine primarily involves its interaction with biological molecules through the azo group. The compound can undergo reduction in biological systems to form amines, which can then interact with various enzymes and proteins. The exact molecular targets and pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(p-nitrophenylazo)-1,3-benzenediamine: Similar structure but with a nitro group, leading to different chemical properties and applications.

    4-(Phenylazo)-1,3-benzenediamine: Lacks the methyl group, which affects its reactivity and applications.

    2-Methyl-4-(phenylazo)aniline: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

Uniqueness

2-Methyl-4-(phenylazo)-1,3-benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the methyl and azo groups makes it particularly useful in dyeing applications and as a versatile reagent in organic synthesis.

Properties

CAS No.

84434-42-4

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

2-methyl-4-phenyldiazenylbenzene-1,3-diamine

InChI

InChI=1S/C13H14N4/c1-9-11(14)7-8-12(13(9)15)17-16-10-5-3-2-4-6-10/h2-8H,14-15H2,1H3

InChI Key

CAGBLWRDOQVQDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)N=NC2=CC=CC=C2)N

Origin of Product

United States

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